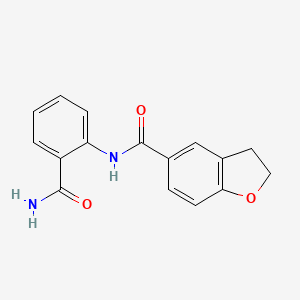
2-(9H-fluoren-9-yl)ethan-1-amine
Overview
Description
2-(9H-fluoren-9-yl)ethan-1-amine is an organic compound that features a fluorene moiety attached to an ethylamine group. Fluorene is a polycyclic aromatic hydrocarbon, known for its rigid structure and fluorescent properties. The ethylamine group introduces a primary amine functionality, making this compound versatile for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(9H-fluoren-9-yl)ethan-1-amine typically involves the reaction of 9H-fluorene with ethylamine under specific conditions. One common method is the nucleophilic substitution reaction where 9H-fluorene is first activated by converting it into a more reactive intermediate, such as a halogenated fluorene derivative. This intermediate then reacts with ethylamine to form the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous flow processes. The reaction conditions are optimized to ensure high yield and purity, often involving catalysts and controlled temperature and pressure conditions. The final product is purified using techniques such as distillation, crystallization, or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(9H-fluoren-9-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: The primary amine group can be oxidized to form imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions, replacing other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
2-(9H-fluoren-9-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and as a fluorescent probe.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes, pigments, and other materials that require fluorescent properties.
Mechanism of Action
The mechanism of action of 2-(9H-fluoren-9-yl)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The primary amine group can form hydrogen bonds or ionic interactions with active sites, influencing the activity of the target molecule. The fluorene moiety contributes to the compound’s stability and fluorescent properties, which can be used to track its interactions in biological systems.
Comparison with Similar Compounds
Similar Compounds
2-(9H-fluoren-9-ylmethoxy)carbonylamino acids: These compounds also feature the fluorene moiety but have different functional groups attached, leading to varied reactivity and applications.
9H-fluoren-2-yl)aryl derivatives: These compounds have similar structural features but differ in their aromatic substitutions, affecting their optical and electronic properties.
Uniqueness
2-(9H-fluoren-9-yl)ethan-1-amine is unique due to its combination of a fluorene moiety with an ethylamine group, providing a balance of stability, reactivity, and fluorescent properties. This makes it particularly useful in applications requiring both chemical versatility and fluorescence.
Properties
Molecular Formula |
C15H15N |
|---|---|
Molecular Weight |
209.29 g/mol |
IUPAC Name |
2-(9H-fluoren-9-yl)ethanamine |
InChI |
InChI=1S/C15H15N/c16-10-9-15-13-7-3-1-5-11(13)12-6-2-4-8-14(12)15/h1-8,15H,9-10,16H2 |
InChI Key |
RYJVZYIZXDRJOR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)CCN |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details










Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

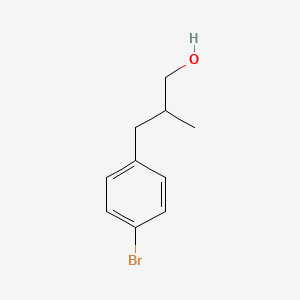
![2-(1-[2-naphthyl]ethylthio)pyridine N-oxide](/img/structure/B8671878.png)
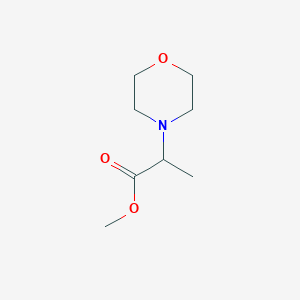
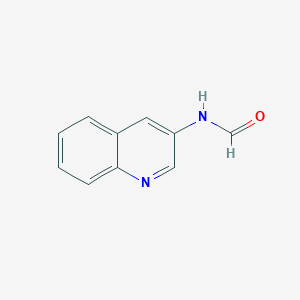
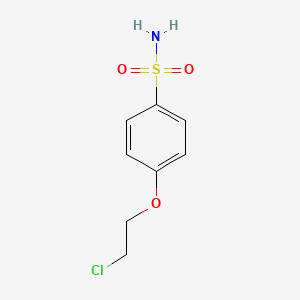
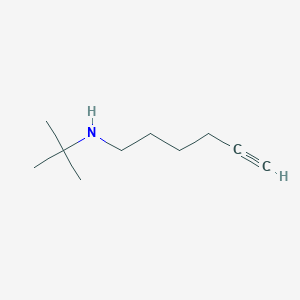

![Ethyl [4-sulfanyl-2-(trifluoromethyl)phenoxy]acetate](/img/structure/B8671919.png)
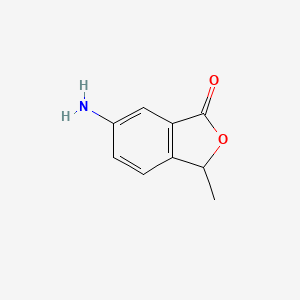
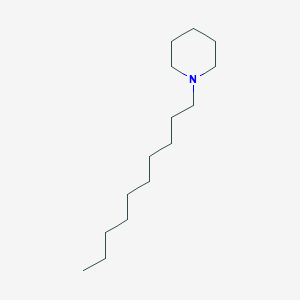
![6-Bromo-4-chloro-2-methylthieno[2,3-d]pyrimidine](/img/structure/B8671944.png)

